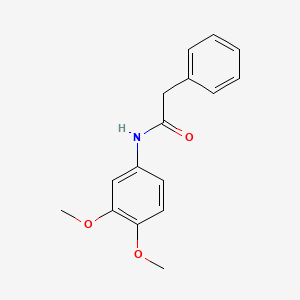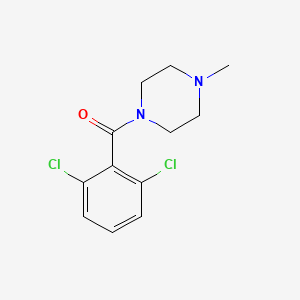
2-(methylthio)-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-N-(4-phenoxyphenyl)benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the benzamide class of compounds and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine in the brain. Due to its unique properties, MPTP has been used in a variety of scientific studies to investigate the role of dopamine in various physiological and biochemical processes.
作用机制
2-(methylthio)-N-(4-phenoxyphenyl)benzamide acts as a potent inhibitor of MAO-B, an enzyme that plays a critical role in the metabolism of dopamine in the brain. By inhibiting MAO-B, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide increases the levels of dopamine in the brain, leading to an increase in dopamine receptor activation and subsequent physiological and biochemical effects.
Biochemical and Physiological Effects
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and a decrease in dopamine metabolism. These effects have been linked to a variety of physiological and biochemical processes, including motor function, cognition, and mood regulation.
实验室实验的优点和局限性
One of the main advantages of using 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research is its ability to selectively destroy dopaminergic neurons in the substantia nigra, providing a valuable tool for investigating the role of dopamine in various physiological and biochemical processes. However, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide also has several limitations, including its potential toxicity and the fact that it only selectively destroys dopaminergic neurons, making it less useful for investigating the role of other neurotransmitters in the brain.
未来方向
There are several future directions for the use of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research, including the development of new drugs that target the dopamine system, the investigation of the role of dopamine in various neurological disorders, and the development of new animal models for studying Parkinson's disease. Additionally, further research is needed to better understand the potential toxicity of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide and to develop safer and more effective methods for using the compound in scientific research.
合成方法
2-(methylthio)-N-(4-phenoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-(4-phenoxyphenyl)benzamide with sodium methanethiolate. This reaction results in the formation of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide as a white crystalline solid with a melting point of 149-151°C.
科学研究应用
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been used extensively in scientific research to investigate the role of dopamine in various physiological and biochemical processes. One of the most significant applications of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, a region of the brain that is critical for the regulation of movement, resulting in a Parkinson's-like syndrome in animal models.
属性
IUPAC Name |
2-methylsulfanyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-24-19-10-6-5-9-18(19)20(22)21-15-11-13-17(14-12-15)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAMRHQHFHAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(4-phenoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)


![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)